molecular formula C19H15ClN2O2 B2745183 7-chloro-2-(4-ethylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one CAS No. 899217-69-7

7-chloro-2-(4-ethylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

Cat. No.: B2745183
CAS No.: 899217-69-7
M. Wt: 338.79
InChI Key: UDHMATQOPNXPLJ-UHFFFAOYSA-N
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Description

7-chloro-2-(4-ethylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a chromeno[2,3-d]pyrimidine core fused with a chloro and ethylphenyl substituent. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-(4-ethylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-ethylbenzaldehyde with 2-amino-4-chloropyrimidine in the presence of a suitable catalyst. This is followed by cyclization and oxidation steps to form the chromeno[2,3-d]pyrimidine core. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid or trifluoroacetic acid .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency. The key steps in the industrial process include the careful control of temperature, pressure, and reaction time to optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-(4-ethylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride can modify the chromeno[2,3-d]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

7-chloro-2-(4-ethylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-chloro-2-(4-ethylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. This inhibition can lead to the disruption of cellular processes and induce apoptosis in cancer cells. The molecular pathways involved include the activation of caspases and the upregulation of pro-apoptotic proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-2-(4-ethylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloro and ethylphenyl groups enhances its ability to interact with biological targets, making it a valuable compound for drug development .

Biological Activity

7-Chloro-2-(4-ethylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a heterocyclic compound belonging to the chromeno-pyrimidine class. These compounds are recognized for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H18ClN3OC_{19}H_{18}ClN_{3}O, with a molecular weight of approximately 341.82 g/mol. The presence of chlorine and an ethyl group in its structure contributes to its unique chemical properties and biological activities.

Biological Activity Overview

Research indicates that chromeno-pyrimidine derivatives exhibit a wide range of biological activities. Here are some key findings related to this compound:

  • Antitumor Activity :
    • Chromeno-pyrimidine derivatives have shown significant antitumor effects by targeting specific cancer cell lines. For instance, related compounds have been noted to inhibit the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways .
  • Antimicrobial Properties :
    • Studies have demonstrated that similar derivatives possess antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The thione functionality in these compounds may enhance their interaction with microbial enzymes or receptors .
  • Anti-inflammatory Effects :
    • Some chromeno-pyrimidine derivatives have been evaluated for their anti-inflammatory properties, showing potential in reducing inflammation markers in vitro. This suggests a mechanism involving the inhibition of pro-inflammatory cytokines.

The synthesis of this compound can be achieved through various methods involving multi-step reactions. The mechanisms by which these compounds exert their biological effects often involve interactions with specific molecular targets such as enzymes or receptors involved in disease processes.

Synthetic Pathways

  • Condensation Reactions : The compound can be synthesized via condensation reactions involving appropriate precursors under optimized conditions to achieve high yields.
  • Chlorination Steps : Selective chlorination methods are employed to introduce the chlorine atom at the desired position on the chromene ring.

Case Studies

Several studies have focused on the biological activity of chromeno-pyrimidine derivatives:

StudyFindings
Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Showed antimicrobial activity against gram-positive and gram-negative bacteria with zones of inhibition comparable to standard antibiotics.
Reported anti-inflammatory effects in animal models, reducing edema significantly compared to control groups.

Properties

IUPAC Name

7-chloro-2-(4-ethylphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2/c1-2-11-3-5-12(6-4-11)17-21-18(23)15-10-13-9-14(20)7-8-16(13)24-19(15)22-17/h3-9H,2,10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHMATQOPNXPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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